molecular formula C14H22N4O10 B056005 5'-O-Glucopyranosyl ribavirin CAS No. 114283-60-2

5'-O-Glucopyranosyl ribavirin

Cat. No. B056005
CAS RN: 114283-60-2
M. Wt: 406.35 g/mol
InChI Key: DDEVDOFIWICGEW-MKUQHPNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Glucopyranosyl ribavirin is a nucleoside analogue that has been extensively studied for its antiviral properties. It is a prodrug of ribavirin, which is used to treat hepatitis C and respiratory syncytial virus infections. The addition of a glucose molecule to ribavirin improves its solubility and bioavailability, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5'-O-Glucopyranosyl ribavirin involves the inhibition of viral replication. The compound is phosphorylated by cellular enzymes and incorporated into the viral RNA, leading to the introduction of errors in the viral genome. This results in the production of non-functional viral particles, reducing the viral load in infected cells.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. The compound is rapidly metabolized and eliminated from the body, reducing the risk of side effects. It has been shown to have anti-inflammatory properties, which may contribute to its antiviral effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-O-Glucopyranosyl ribavirin in lab experiments include its high purity, solubility, and bioavailability. The compound is easy to synthesize and can be produced in large quantities for research purposes. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to carry out the experiments.

Future Directions

There are several future directions for research on 5'-O-Glucopyranosyl ribavirin. These include:
1. Further studies on the antiviral properties of the compound against a wider range of viruses.
2. Investigation of the mechanism of action of the compound at the molecular level.
3. Development of new synthetic methods to produce the compound more efficiently and at a lower cost.
4. Clinical trials to evaluate the safety and efficacy of the compound in treating viral infections.
5. Studies on the potential use of the compound in combination with other antiviral agents to improve treatment outcomes.
Conclusion:
This compound is a promising compound for further research on its antiviral properties. The compound has been shown to be effective against a wide range of viruses and has minimal toxicity. Future research should focus on investigating the mechanism of action of the compound and evaluating its potential for use in clinical settings.

Synthesis Methods

The synthesis of 5'-O-Glucopyranosyl ribavirin involves the reaction of ribavirin with glucose in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

5'-O-Glucopyranosyl ribavirin has been studied extensively for its antiviral properties. It has been shown to be effective against a wide range of viruses, including hepatitis C, respiratory syncytial virus, and influenza. The compound works by inhibiting viral replication and reducing the viral load in infected cells.

properties

CAS RN

114283-60-2

Molecular Formula

C14H22N4O10

Molecular Weight

406.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6-,7-,8+,9-,10-,13-,14-/m1/s1

InChI Key

DDEVDOFIWICGEW-MKUQHPNPSA-N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C(=O)N

SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Other CAS RN

114283-60-2

synonyms

5'-O-beta-D-glucopyranosyl ribavirin
5'-O-glucopyranosyl ribavirin

Origin of Product

United States

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